Functional Antagonism at TraR: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. the Native Agonist 3-Oxo-C8-HSL
In a reporter assay for Agrobacterium tumefaciens TraR, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone functions as an antagonist, inhibiting the quorum sensing response induced by the native agonist N-(3-oxooctanoyl)-L-homoserine lactone (OdDHL/3-oxo-C8-HSL) [1]. This contrasts with many long-chain AHLs which act as agonists. The compound inhibits OdDHL-induced QS activation with an IC50 of 3.20E+3 nM (3.20 μM) [1]. This defines its specific utility in QS inhibition studies, rather than activation, a key differentiator from native autoinducers.
| Evidence Dimension | Antagonist activity at TraR receptor |
|---|---|
| Target Compound Data | IC50: 3.20E+3 nM (3.20 μM) |
| Comparator Or Baseline | OdDHL (N-3-oxo-C8-HSL) - native agonist |
| Quantified Difference | IC50 for inhibition of OdDHL-induced response is 3.20 μM; this is an antagonist effect, not an agonist effect. |
| Conditions | Agrobacterium tumefaciens WCF (pCF372) TraR assessed as inhibition of OdDHL-induced quorum sensing activation after 8 hrs |
Why This Matters
This quantifies its function as an antagonist, not an agonist, which is critical for studies investigating QS inhibition rather than activation.
- [1] BindingDB. BDBM50350705 (CHEMBL1814827) Affinity Data for Transcriptional activator protein TraR. BindingDB, University of Maryland Biotechnology Institute. View Source
